![molecular formula C23H24N4O3S2 B2431386 N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-67-4](/img/structure/B2431386.png)
N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
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Scientific Research Applications
Catalytic Behavior in Transfer Hydrogenation
One research application of related compounds is in catalysis, particularly in transfer hydrogenation of ketones. A study explored arene)ruthenium(II) complexes with substituted bis(pyrazolyl)methane ligands, demonstrating their potential as catalysts in such reactions (Carrión et al., 2007).
Anti-fungal Activity
Compounds with a similar structure have been examined for their anti-fungal properties. Research on derivatives such as di(thiopiril)methane and di(thiopirilmethyl)methane has shown effectiveness against skin-disease-causing fungi (Bikkulova et al., 1986).
Carbonic Anhydrase Inhibition
Studies have also delved into the interaction of structurally similar compounds with carbonic anhydrase isozymes. These compounds can serve as potent inhibitors for certain isozymes, making them valuable in medicinal chemistry (Temperini et al., 2008).
Antimicrobial Evaluation
In another study, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed promising antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Catalytic Applications in Hydroamination
Further research includes the development of Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes, indicating their application in catalytic processes like hydroamination (Tregubov et al., 2013).
Reactivity in Organometallic Chemistry
Another aspect is the synthesis and reactivity of bis(3,5-dimethylpyrazol-1-yl)methanes functionalized by 2-halophenyl groups, a key study in the field of organometallic chemistry (Zhao et al., 2012).
properties
IUPAC Name |
N-[3-[3-[4-(dimethylamino)phenyl]-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-26(2)19-11-9-16(10-12-19)21-15-20(24-27(21)23(28)22-8-5-13-31-22)17-6-4-7-18(14-17)25-32(3,29)30/h4-14,21,25H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMQTPUFBRCGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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